molecular formula C18H32N6O10 B14184441 L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine CAS No. 923277-78-5

L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine

Cat. No.: B14184441
CAS No.: 923277-78-5
M. Wt: 492.5 g/mol
InChI Key: SHXAGMDJPXKODN-MJSFNVECSA-N
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Description

L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine is a peptide compound with the molecular formula C18H32N6O10 It is composed of a sequence of amino acids: serine, alanine, serine, glycine, threonine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by extraction and purification.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo acids.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents for modifying side chains.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine oxo acids, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanin: A similar peptide with slight variations in amino acid sequence.

    L-alanyl-L-glutamine dipeptide: Another peptide with different amino acid composition but similar applications in research.

Uniqueness

L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

923277-78-5

Molecular Formula

C18H32N6O10

Molecular Weight

492.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C18H32N6O10/c1-7(21-15(30)10(19)5-25)14(29)23-11(6-26)16(31)20-4-12(28)24-13(9(3)27)17(32)22-8(2)18(33)34/h7-11,13,25-27H,4-6,19H2,1-3H3,(H,20,31)(H,21,30)(H,22,32)(H,23,29)(H,24,28)(H,33,34)/t7-,8-,9+,10-,11-,13-/m0/s1

InChI Key

SHXAGMDJPXKODN-MJSFNVECSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)N)O

Origin of Product

United States

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